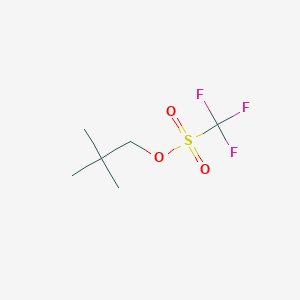

2,2-Dimethylpropyl trifluoromethanesulfonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 2,2-dimethylpropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:

2,2-Dimethylpropanol+Trifluoromethanesulfonic anhydride→2,2-Dimethylpropyl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding triflates.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

Major Products

Nucleophilic Substitution: The major products are triflate esters or triflate amides, depending on the nucleophile used.

Elimination: The major products are alkenes.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2,2-Dimethylpropyl triflate is primarily used as a reagent in organic synthesis. Its triflate group acts as an excellent leaving group, facilitating nucleophilic substitutions.

-

Nucleophilic Substitution Reactions : The compound can be utilized to synthesize various alkyl derivatives by reacting with nucleophiles such as amines or alcohols.

Reaction Type Example Product SN2 Reaction Tertiary amine derivative - Synthesis of Complex Molecules : It has been employed to construct complex molecules and intermediates in pharmaceuticals.

Pharmaceutical Applications

The pharmaceutical industry utilizes 2,2-Dimethylpropyl triflate for the synthesis of various drug candidates.

-

Drug Development : The compound has been investigated for its role in synthesizing biologically active compounds. For instance, it has been involved in the synthesis of certain anti-cancer agents through selective alkylation processes.

Drug Candidate Target Disease Synthesis Method Compound A Cancer Alkylation using triflate - Prodrug Synthesis : It can also serve as a precursor for prodrugs that enhance bioavailability.

Material Science

In material science, 2,2-Dimethylpropyl triflate finds applications in the development of advanced materials.

-

Polymer Chemistry : The compound can be used to modify polymers through grafting reactions. This modification can enhance properties such as thermal stability and mechanical strength.

Polymer Type Modification Method Resulting Property Polyethylene Grafting with triflate Improved tensile strength - Surface Functionalization : It is also utilized for surface functionalization of materials to improve adhesion and compatibility with other substances.

Case Study 1: Synthesis of Alkaloids

A study demonstrated the use of 2,2-Dimethylpropyl triflate in synthesizing complex alkaloids. The researchers employed the compound in a multi-step synthesis that included nucleophilic substitution reactions leading to the formation of key intermediates used in alkaloid synthesis. The efficiency and yield were significantly improved compared to traditional methods.

Case Study 2: Development of Antiviral Agents

Another research project focused on developing antiviral agents where 2,2-Dimethylpropyl triflate was used to facilitate the synthesis of novel compounds exhibiting antiviral activity. The study reported successful synthesis routes that enhanced the potency of the target compounds against viral infections.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethylpropyl trifluoromethanesulfonate involves the formation of a highly reactive triflate intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base used. The triflate group acts as a good leaving group, facilitating these reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Methanesulfonic acid, trifluoro-, 2,2-dimethylpropyl ester

- Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Uniqueness

2,2-Dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and versatility as a reagent in organic synthesis. Its ability to introduce the triflate group into various organic molecules makes it a valuable tool in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

2,2-Dimethylpropyl trifluoromethanesulfonate, with the CAS number 66687-89-6, is a trifluoromethanesulfonate compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows for significant reactivity, particularly in the synthesis of fluorinated compounds which can exhibit biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₅H₁₃F₃O₃S

- Molecular Weight : 220.21 g/mol

- Structure : Contains a trifluoromethanesulfonate group which is known for its strong electrophilic nature.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to act as a halogenation reagent. This property is crucial in the synthesis of various biologically active compounds. The mechanisms through which this compound exerts its effects include:

- Nucleophilic Substitution Reactions : The triflate group facilitates nucleophilic attacks by various biological nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Catalytic Activity : Preliminary studies indicate that this compound can serve as an effective catalyst in reactions that are relevant to drug synthesis and development.

Applications in Drug Development

The introduction of fluorine atoms into organic molecules is known to enhance their pharmacological properties, including metabolic stability and bioavailability. This compound is utilized as a precursor for synthesizing fluorinated drugs that may have antiviral and anticancer properties:

- Antiviral Properties : Compounds synthesized using this reagent have shown potential antiviral activity, making them candidates for further research in viral therapies.

- Cancer Therapy : The ability to create nano-bio interfaces with biological components suggests applications in targeted cancer therapies.

Table 1: Summary of Research Findings on this compound

Notable Research Insights

- Catalytic Efficiency : In studies examining the catalytic properties of similar triflates, it was found that they could significantly enhance reaction rates and selectivity towards desired products .

- Fluorinated Drug Synthesis : Research indicates that compounds derived from this compound can lead to the development of new fluorinated drugs with improved therapeutic profiles.

Propiedades

IUPAC Name |

2,2-dimethylpropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYGMTZDTVBMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576985 | |

| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66687-89-6 | |

| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.